2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sec-butylphenyl Group: The sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with sec-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group at the 4 position can be introduced via a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and developing purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s quinoline core makes it a candidate for studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The sec-butylphenyl group and methyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Phenylquinoline: A similar compound with a phenyl group instead of a sec-butylphenyl group.
6,8-Dimethylquinoline: A simpler derivative with only the methyl groups at the 6 and 8 positions.
Uniqueness
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the combination of its sec-butylphenyl group, methyl groups, and carboxylic acid functionality. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(24)25)18-11-13(2)10-15(4)21(18)23-20/h6-12,14H,5H2,1-4H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQETQHHCHBJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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